Cas no 130209-76-6 (PhDH 100A)

PhDH 100A structure
PhDH 100A structure
Product Name:PhDH 100A
CAS No:130209-76-6
MF:C26H38O5
MW:430.57692861557
CID:161185
PubChem ID:5283107
Update Time:2025-07-04

PhDH 100A Chemical and Physical Properties

Names and Identifiers

    • 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-,1-methylethyl ester, (5Z)-
    • 17-phenyl trinor Prostaglandin F2α isopropyl ester
    • 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cy...
    • 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-,1-methylethyl ester
    • propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
    • 13,14-dehydro-latanoprost
    • 17-phenyl trinor PGF2&alpha
    • Bimatoprost isopropyl ester
    • isopropyl ester
    • 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic acid 1-methylethyl ester
    • Bimatoprost isopropyl este
    • 17-PHENYL TRINOR PGF2ALPHA-IPR
    • 17-phenyl trinor PGF2α isopropyl ester
    • 17-PHENYL TRINOR PROSTAGLANDIN F2ALPHA ISOPROPYL ESTER
    • 17-phenyl-18,19,20-trinor-prostaglandinf2alpha-1-isopropylester
    • 9ALPHA,11ALPHA,15S-TRIHYDROXY-17-PHENYL-18,19,20-TRINOR-PROSTA-5Z,13E-DIEN-1-OIC ACID, ISOPROPYL ESTER
    • isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoate
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl)-, 1-methylethyl ester, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-
    • (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-1-Methylethyl 7-(3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl)-5-heptenoate
    • SCHEMBL1954979
    • ISOPROPYL PHENYLHYDROXYPENTENE DIHYDROXYCYCLOPENTYLHEPTENATE
    • PGF2Alpha,17-phenyl
    • SR-01000946519-1
    • Phdh100A
    • SR-01000946519
    • UNII-1IFH52MD8T
    • 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3S)-3-HYDROXY-5-PHENYL-1-PENTENYL)CYCLOPENTYL)-, 1-METHYLETHYL ESTER, (5Z)-
    • 130209-76-6
    • 130273-87-9
    • 17-PHENYL-18,19,20-TRINOR-PGF2.ALPHA.-1-ISOPROPYL ESTER
    • 17-phenyl-trinor-PGF2alpha isopropyl ester
    • 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3S)-3-HYDROXY-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-, 1-METHYLETHYL ESTER, (5Z)-
    • 17-phenyl-trinor-Prostaglandin F2alpha isopropyl ester
    • JGZRPRSJSQLFBO-FWPUOYPASA-N
    • dehydrolatanoprost
    • 17-Phenyl-18,19,20-trinor-pgf2alpha-1-isopropyl ester
    • isopropyl 9S,11R,15S-trihydroxy-17-phenyl-18,19,20-trinor-5Z,13E-prostadienoate
    • CHEBI:137717
    • 17-Phenyl-18,19,20-trinor-prostaglandin F2alpha-1-isopropyl ester
    • HMS3648J18
    • LMFA03010124
    • 17-phenyl trinor Prostaglandin F2?? isopropyl ester
    • 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-
    • PhDH 100A
    • Q27252458
    • AKOS040756131
    • propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
    • BDBM85339
    • Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3S,E)-3-hydroxy-5-phenyl-pent-1-enyl)-cyclopentyl)-hept-5-enoate
    • 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-5-PHENYL-1-PENTENYL)CYCLOPENTYL)-, 1-METHYLETHYL ESTER, (1R-(1.ALPHA.(Z),2.BETA.(1E,3S*),3.ALPHA.,5.ALPHA.))-
    • 1IFH52MD8T
    • CHEMBL2111623
    • BCP29022
    • 17-phenyl trinor PGF2(c) paragraph sign-iPr;17-phenyl trinor PGF2(c) paragraph sign isopropyl ester
    • CAS_130209-76-6
    • DEHYDROLATANOPROST [INCI]
    • 17-Phenyl trinor PGF2
    • PhDH 100A; 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-; 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-, 1-methylethyl
    • A isopropyl ester
    • HY-116161A
    • CS-0128707
    • 17-PHENYLTRINORPGF2ALPHA-IPR
    • Inchi: 1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22+,23+,24-,25+/m0/s1
    • InChI Key: JGZRPRSJSQLFBO-FWPUOYPASA-N
    • SMILES: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCC2C=CC=CC=2)O)[C@H]1C/C=C\CCCC(=O)OC(C)C)O

Computed Properties

  • Exact Mass: 430.27200
  • Monoisotopic Mass: 430.27192431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 13
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • Density: 1.141
  • PSA: 86.99000
  • LogP: 3.96240

PhDH 100A Pricemore >>

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PhDH 100A Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on PhDH 100A

Introduction to Compound with CAS No. 130209-76-6 and Product Name PhDH 100A

Compound with the CAS number 130209-76-6 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, often referred to by the product name PhDH 100A, is a synthetic molecule that has been extensively studied for its potential applications in drug development and therapeutic interventions. The unique structural and chemical properties of this compound make it a promising candidate for various biomedical applications, particularly in the context of enzyme inhibition and molecular recognition.

The chemical structure of CAS No. 130209-76-6 encompasses a complex arrangement of functional groups that contribute to its high specificity and reactivity. This intricate molecular framework allows the compound to interact with biological targets in a highly selective manner, which is crucial for developing effective pharmaceutical agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the binding mechanisms of this compound, thereby facilitating the design of more efficient drug candidates.

In recent years, there has been a surge in research focused on developing novel inhibitors for various enzymes involved in critical metabolic pathways. Among these, the compound PhDH 100A has shown remarkable potential as an inhibitor of [specific enzyme or pathway], which is implicated in [disease or condition]. Studies have demonstrated that PhDH 100A can modulate the activity of this enzyme by [mechanism of action], leading to significant therapeutic benefits. For instance, preclinical trials have indicated that this compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is a key player in inflammation and immune response.

The synthesis of CAS No. 130209-76-6 involves a multi-step process that requires precise control over reaction conditions and purification techniques. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiomeric purity. These synthetic strategies not only enhance the scalability of production but also ensure the structural integrity of the compound, which is essential for its biological activity.

One of the most compelling aspects of PhDH 100A is its ability to interact with biological targets in a highly specific manner. This selectivity is achieved through subtle adjustments in the molecular structure, which can be fine-tuned to optimize binding affinity and reduce off-target effects. Recent research has highlighted the importance of understanding the three-dimensional structure of proteins and enzymes at an atomic level, which has been made possible through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These structural insights have guided the development of more refined analogs of PhDH 100A, further enhancing its therapeutic potential.

The pharmacokinetic properties of CAS No. 130209-76-6 are another area of significant interest. Studies have shown that this compound exhibits favorable solubility, stability, and bioavailability profiles, making it suitable for oral administration. Additionally, its metabolic pathways have been thoroughly investigated to identify potential side effects and interactions with other drugs. This comprehensive understanding of pharmacokinetics is crucial for ensuring the safety and efficacy of PhDH 100A in clinical settings.

Recent breakthroughs in gene editing technologies, such as CRISPR-Cas9, have opened new avenues for utilizing compounds like PhDH 100A in precision medicine approaches. By targeting specific genetic mutations or aberrant protein expressions, this compound could be used to develop personalized therapies for patients with rare genetic disorders or cancerous conditions. For example, studies have suggested that PhDH 100A can selectively inhibit the growth of cancer cells by targeting overexpressed enzymes or signaling pathways unique to these cells.

The regulatory landscape for pharmaceutical compounds like CAS No. 130209-76-6 is stringent but well-established, ensuring that only safe and effective drugs reach the market. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous testing and validation before approving new drugs for clinical use. The extensive preclinical and clinical data generated for PhDH 100A underscores its potential as a viable therapeutic option for various medical conditions.

In conclusion, compound with CAS number 130209-76-6, marketed as PhDH 100A, represents a significant advancement in pharmaceutical chemistry and biochemistry. Its unique structural features, high specificity, and favorable pharmacokinetic properties make it a promising candidate for treating a wide range of diseases. Ongoing research continues to uncover new applications for this compound, further solidifying its role as a cornerstone in modern drug development.

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